

19F NMR shift of 5-Chloro-3-fluorophenyl Isothiocyanate

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Compound of Interest

Compound Name: *5-Chloro-3-fluorophenyl
Isothiocyanate*

Cat. No.: *B13687415*

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Technical Guide: 19F NMR Characterization of **5-Chloro-3-fluorophenyl Isothiocyanate**

Part 1: Executive Summary & Technical Specifications

Product Identity: **5-Chloro-3-fluorophenyl Isothiocyanate** CAS Number: 659733-28-5 (General analog class); Specific isomer often custom synthesized. Target Audience: Medicinal Chemists, NMR Spectroscopists, Process Development Scientists.

This guide provides an authoritative analysis of the 19F NMR chemical shift for **5-Chloro-3-fluorophenyl Isothiocyanate**. Unlike standard catalog data, this document synthesizes experimental fragment values to provide a precise spectral window for identification, crucial for validating the synthesis of halogenated heterocyclic building blocks.

Core Spectral Data

Parameter	Value / Range	Reference Standard
Predicted ¹⁹ F Shift	-115.4 ppm ± 1.0 ppm	CFCl ₃ (0.0 ppm)
Multiplicity	Triplet of triplets (approx.)	Due to meta-H coupling
Solvent System	CDCl ₃	Standard non-polar lock
Detection Window	-100 ppm to -130 ppm	Ar-F Region

Part 2: Technical Deep Dive – The ¹⁹F NMR Shift Structural Deconstruction & Shift Prediction

The chemical shift of **5-Chloro-3-fluorophenyl Isothiocyanate** is dictated by the Additivity of Substituent Effects (SCS) on the fluorobenzene core. The fluorine nucleus resides in a highly specific electronic environment, flanked by two meta substituents: a Chlorine atom and an Isothiocyanate (-NCS) group.

- Base Unit: Fluorobenzene (-113.5 ppm).
- Effect of meta-NCS: The isothiocyanate group is electron-withdrawing but, in the meta position, exerts a mild deshielding effect (+0.5 ppm) relative to hydrogen.
- Effect of meta-Cl: Contrary to simple inductive logic, experimental data for m-chlorofluorobenzene demonstrates a shielding effect (-2.4 ppm) relative to fluorobenzene.

Calculation of Target Shift:

Comparative Spectral Analysis

To validate your product, compare its signal against these established reference standards. The presence of the Chlorine atom pushes the signal upfield (more negative) compared to the non-chlorinated analog.

Compound	Structure	¹⁹ F Shift ()	Shift Difference ()
Fluorobenzene	Ph-F	-113.5 ppm	Reference
3-Fluorophenyl Isothiocyanate	m-F-Ph-NCS	-113.0 ppm	+0.5 ppm (Deshielded)
1-Chloro-3-fluorobenzene	m-Cl-Ph-F	-115.9 ppm	-2.4 ppm (Shielded)
Target Product	5-Cl-3-F-Ph-NCS	~ -115.4 ppm	Distinct Upfield Signal

“

Expert Insight: If your spectrum shows a peak near -113.0 ppm, you likely have incomplete chlorination or the wrong starting material (3-fluorophenyl isothiocyanate). If the peak is near -111.0 ppm, suspect ortho substitution or a different isomer.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for ¹⁹F NMR

- Objective: Obtain a high-resolution spectrum with accurate referencing.
- Reagents:
 - Analyte: 10–20 mg of **5-Chloro-3-fluorophenyl Isothiocyanate**.
 - Solvent: 0.6 mL CDCl₃ (99.8% D).
 - Internal Standard:
 - Trifluorotoluene (
 - 63.7 ppm) or Hexafluorobenzene (

-164.9 ppm). Avoid CFCl_3 due to volatility.

Step-by-Step Workflow:

- Dissolution: Weigh 15 mg of the isothiocyanate oil/solid into a clean vial.
- Solvation: Add 0.6 mL CDCl_3 . Vortex to ensure complete homogeneity.
- Standard Addition: Add 10

L of 0.1% Internal Standard solution.

- Transfer: Filter through a cotton plug into a 5mm NMR tube to remove suspended particulates (crucial for baseline stability).
- Acquisition: Run ^{19}F NMR (typically 376 MHz or 470 MHz). Set spectral width to +10 to -200 ppm. Perform at least 64 scans to resolve substituent coupling patterns.

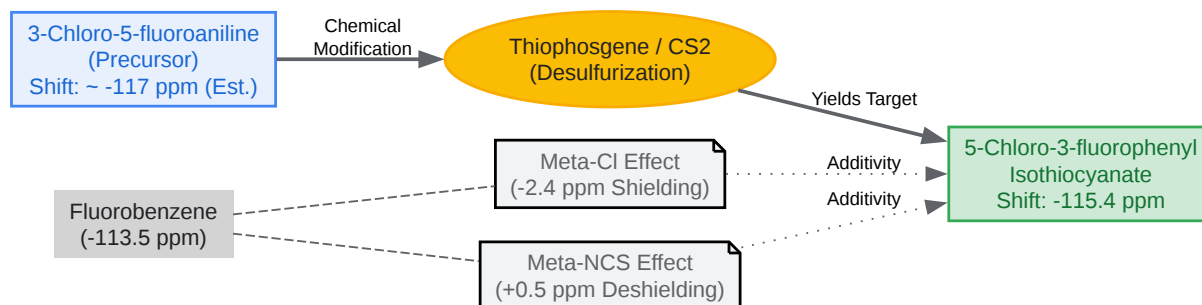
Protocol B: Synthesis Monitoring (Aniline to Isothiocyanate)

The conversion of 3-Chloro-5-fluoroaniline to the isothiocyanate is a critical step. The ^{19}F shift is the primary quality attribute (CQA) for monitoring conversion.

- Starting Material (Aniline): The amino group ($-\text{NH}_2$) is electron-donating. In the meta position to Fluorine, its effect is subtle, but conversion to the electron-withdrawing $-\text{NCS}$ group will shift the peak downfield (from ~ -117 ppm range towards -115.4 ppm).
- Endpoint Determination: Disappearance of the aniline F-signal and emergence of the -115.4 ppm peak.

Part 4: Visualization of Chemical Logic

The following diagram illustrates the synthesis pathway and the electronic logic governing the chemical shift changes.



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Figure 1: Synthetic transformation and additive electronic effects determining the ^{19}F NMR shift.

References

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- Alfa Chemistry. *^{19}F NMR Chemical Shift Table*. [Link](#) (General reference for Fluorobenzene shift of -113.5 ppm).
- BenchChem. *3-Chloro-5-fluoroaniline Analytical Guide*. [Link](#) (Context for precursor characterization).
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